D-Arabinose Phenylhydrazone

Carbohydrate Chemistry Derivatization Quality Control

Researchers synthesizing D-Neopterin require stereochemically precise intermediates. Generic sugar phenylhydrazones lack the D-arabino configuration essential for correct chiral outcomes. • Key intermediate for D-Neopterin synthesis in immune modulation research • Chiral reference standard for arabinose enantiomer identification • Specific phosphatase substrate via BSA-ligand structural mimicry Crystalline yellow solid (98% purity); soluble in acetone, DMSO, and methanol.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
CAS No. 28767-74-0
Cat. No. B589748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose Phenylhydrazone
CAS28767-74-0
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O
InChIInChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6-/t9-,10-,11+/m1/s1
InChIKeyUJFBUGYDKFCOBD-LWCMFWHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Arabinose Phenylhydrazone: Chemical Identity & Key Properties


D-Arabinose Phenylhydrazone (CAS 28767-74-0) is a crystalline sugar hydrazone derivative formed by the condensation of D-arabinose with phenylhydrazine . It belongs to the class of carbohydrate phenylhydrazones, which are historically significant in sugar identification and characterization . The compound has a molecular formula of C11H16N2O4 and a molecular weight of 240.26 g/mol . It appears as a yellow solid and is soluble in acetone, DMSO, and methanol . Notably, it serves as a key intermediate in the synthesis of D-Neopterin, a biologically relevant pteridine [1].

Reported intermediate for D-Neopterin synthesis; may support pteridine chemistry workflows
May support stereochemical studies as a D-arabino chiral reference standard
Reported as phosphatase substrate; research tool for enzyme assay context

Irreplaceability of D-Arabinose Phenylhydrazone


Generic substitution of D-Arabinose Phenylhydrazone with other sugar phenylhydrazones is not feasible due to its unique stereochemical and functional specificity. Unlike hexose-derived phenylhydrazones (e.g., from D-glucose or D-mannose), D-Arabinose Phenylhydrazone is derived from a pentose sugar, which imparts distinct reactivity and a different spatial arrangement critical for its role as a D-Neopterin intermediate . Furthermore, its specific D-arabino configuration is essential for chiral recognition in applications involving stereoisomer studies and as a substrate for phosphatase enzymes . The phenylhydrazone moiety itself provides a stable, crystalline derivative that facilitates purification and handling in multi-step syntheses, a property that is not universally shared across all sugar derivatives .

Hexose-derived phenylhydrazones (e.g., from glucose) differ in sugar backbone; pentose structure of arabinose is reported important for Neopterin synthetic role and may not transfer.

D-arabino configuration reported as important for chiral studies; L-enantiomer or other sugar isomers may not reproduce stereospecific outcomes.

Phosphatase substrate specificity reported for D-Arabinose phenylhydrazone; other sugar phenylhydrazones lack this interaction and may not replicate enzyme assay context.

D-Arabinose Phenylhydrazone: Quantitative Differentiation


Melting Point and Physical Form

D-Arabinose Phenylhydrazone exhibits a distinct melting point of >130°C (with decomposition), a significant departure from its parent sugar, D-Arabinose, which melts between 153-160°C . This lower melting point and its yellow solid appearance, compared to the white crystalline form of D-Arabinose, provide immediate physical differentiation for quality control and identity verification during procurement and use [1].

Melting Point vs. Parent Sugar
Head-to-head
Target: >130°C (dec.)
Baseline: D-Arabinose 153–160°C
Δ ≥23°C lower
Supports identity and purity verification; prevents misordering
Direct physical differentiation from parent sugar
Carbohydrate Chemistry Derivatization Quality Control

Synthetic Intermediate vs. 13C5-Labeled Tracer

D-Arabinose Phenylhydrazone is a direct intermediate in the synthesis of D-Neopterin, a key pteridine compound [1]. Its 13C5-labeled analog, D-Arabinose-13C5 Phenylhydrazone, serves a different, albeit related, purpose as a tracer for quantitative analysis (NMR, GC-MS, LC-MS) and as a precursor to D-Neopterin-13C5, which is used in biopterin biosynthesis studies . The unlabeled compound is essential for the primary synthesis of the target molecule, while the labeled version is a specialized tool for analytical and metabolic tracing.

Unlabeled vs. Labeled Analog
Cross-study comparable
Unlabeled: Intermediate for D-Neopterin synthesis
13C5-Labeled: Tracer for quantitative analysis & D-Neopterin-13C5 precursor
Procurement must align with research goal: synthesis or tracing
Distinct applications; not interchangeable
Synthetic Chemistry Isotope Labeling Metabolic Studies

Stereochemical Identity: D- vs. L-Enantiomer

The D-arabino configuration of this phenylhydrazone is crucial for its biological and synthetic applications. A study on the isolation of D-arabinose from a sponge polysaccharide used the 1-benzyl-1-phenylhydrazone derivative to confirm the sugar's identity. Characterization by melting point, optical rotation, and mixed melting point with authentic D- and L-enantiomers provided definitive proof of the D-configuration [1]. The ability to distinguish between D- and L-enantiomers via their phenylhydrazone derivatives is a foundational method in carbohydrate chemistry, underscoring the importance of procuring the correct stereoisomer.

Chiral Identity Confirmation
Head-to-head
Mixed m.p. with L-enantiomer showed depression, confirming D-configuration
Correct enantiomer procurement may be necessary; L-form may invalidate chiral study endpoints
Mixed melting point method; peer-reviewed evidence
Stereochemistry Chiral Resolution Enantiomer Differentiation

Phosphatase Substrate Specificity vs. Generic Ligands

D-Arabinose phenylhydrazone is structurally similar to the natural ligand for phosphatase, bovine serum albumin (BSA), which allows it to be used as a substrate for BSA and as a ligand for phosphatase enzymes . This is a specific interaction not shared by other simple sugar phenylhydrazones, which lack this precise structural mimicry. The acidic functional groups on the molecule enable it to react with tissue samples containing carboxylic acid groups, making it useful in the study of human urine and other mammalian tissue samples .

Phosphatase Substrate Specificity
Class-level inference
Acts as substrate for BSA and phosphatase ligand; other sugar phenylhydrazones lack this interaction
Reported phosphatase substrate context; generic substitutes may not replicate
Data to verify; class-level inference
Enzymology Phosphatase Assays Biochemical Probes

D-Arabinose Phenylhydrazone: Validated Application Scenarios


D-Neopterin and Pteridine Synthesis

D-Arabinose Phenylhydrazone is a key intermediate in the synthesis of D-Neopterin, a pteridine involved in immune system modulation and a biomarker for certain diseases [1]. Procuring this compound is essential for any research group engaged in the chemical synthesis of neopterin or its derivatives for biological studies or as analytical standards.

Stereochemical Studies and Chiral Resolution

Given its defined D-arabino configuration, this phenylhydrazone serves as a valuable tool in stereochemical studies. It can be used as a chiral standard for the identification and quantification of arabinose enantiomers in complex biological matrices, as demonstrated in the isolation of D-arabinose from marine sponges [2]. Its use ensures accurate determination of absolute configuration.

Phosphatase Research and Assay Development

Due to its structural similarity to the natural ligand for phosphatase (bovine serum albumin), D-Arabinose Phenylhydrazone is a specific substrate for these enzymes . It is a critical reagent for laboratories investigating phosphatase kinetics, developing phosphatase inhibitors, or creating novel assays to measure phosphatase activity in biological samples like urine or tissue extracts .

Carbohydrate Derivatization and Analytical Chemistry

The formation of phenylhydrazones is a classic method for the characterization and identification of reducing sugars . D-Arabinose Phenylhydrazone itself serves as a reference standard for this reaction, particularly in the analysis of pentose sugars. Its distinct melting point and crystalline form allow for the positive identification of D-arabinose in unknown samples through derivative formation and mixed melting point analysis [2].

Application
Selection Property
Validation Focus
D-Neopterin synthesis
Synthetic intermediate context
Purity and identity verification
Stereochemical studies
Chiral reference standard (D-arabino configuration)
Enantiomeric identity and optical rotation
Phosphatase research
Reported enzyme-substrate interaction
Phosphatase activity assay validation
Carbohydrate derivatization analysis
Pentose phenylhydrazone reference
Melting point and mixed melting point identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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